2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide, also known as BFA, is a chemical compound that has been widely used in scientific research. BFA is a potent inhibitor of protein trafficking and has been shown to have a significant impact on cellular processes. In
Mechanism of Action
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide inhibits the function of the Golgi apparatus by binding to a protein called ADP-ribosylation factor (ARF). ARF is a small GTPase that regulates the formation of transport vesicles in the Golgi apparatus. This compound binds to ARF and prevents it from interacting with other proteins, which disrupts the formation of transport vesicles and inhibits the function of the Golgi apparatus.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on cellular processes. By inhibiting the function of the Golgi apparatus, this compound can disrupt the processing and sorting of proteins, which can lead to a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and affect the secretion of hormones.
Advantages and Limitations for Lab Experiments
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide is a potent inhibitor of protein trafficking and has been widely used in scientific research. One of the advantages of using this compound is that it can be used to study the trafficking of proteins in cells. However, there are also limitations to using this compound. This compound can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, this compound can inhibit the function of other cellular processes, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide. One area of research is the development of new inhibitors of protein trafficking that are more specific and less toxic than this compound. Another area of research is the use of this compound in combination with other drugs to enhance their effectiveness. Additionally, this compound can be used to study the trafficking of proteins in disease states, which can lead to the development of new therapies for a range of diseases.
Synthesis Methods
The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with N-(2-phenylethyl)acetamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base used.
Scientific Research Applications
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide has been widely used in scientific research to study the cellular processes involved in protein trafficking. This compound has been shown to inhibit the function of the Golgi apparatus, which is responsible for the processing and sorting of proteins. By inhibiting the function of the Golgi apparatus, this compound can be used to study the trafficking of proteins in cells.
properties
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-23-16-10-14(11-21)9-15(19)18(16)24-12-17(22)20-8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWYVTADYTYNGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.